molecular formula C8H9BrN2O B8484718 6-bromo-N-ethyl-2-pyridinecarboxamide

6-bromo-N-ethyl-2-pyridinecarboxamide

Cat. No.: B8484718
M. Wt: 229.07 g/mol
InChI Key: RKMRTADEHXYVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-ethyl-2-pyridinecarboxamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-N-ethylpyridine-2-carboxamide

InChI

InChI=1S/C8H9BrN2O/c1-2-10-8(12)6-4-3-5-7(9)11-6/h3-5H,2H2,1H3,(H,10,12)

InChI Key

RKMRTADEHXYVIC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

By the reaction in the same manner as in Example 55-(i) using 6-bromopicolinic acid (3.06 g), ethylamine hydrochloride (2.49 g), triethylamine (6 ml), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (3.61 g) and 1-hydroxybenzotriazole (2.66 g), the title compound (3.20 g) was obtained as a colorless oil.
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3.06 g
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2.49 g
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3.61 g
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2.66 g
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6 mL
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Synthesis routes and methods III

Procedure details

TBTU (6.5 mmol) was added to a solution of 6-bromo-pyridine-2-carboxylic acid (5.0 mmol) in DMF (30 mL). A solution of ethylamine in THF (1.0 mol/L, 5.0 mL) and DIPEA (15.0 mmol) were added and the reaction mixture was stirred for 16 h. Water (100 mL) and ethyl acetate (100 mL) were added, the layers were separated, and the aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, and concentrated in vacuo to give 1.1 g (4.8 mmol, 96%) of the desired amide as a yellow oil which was used without further purification.
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6.5 mmol
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5 mmol
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30 mL
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15 mmol
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5 mL
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100 mL
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100 mL
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Yield
96%

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